Urea, N,N''-1,4-butanediylbis-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
53497-44-2 |
|---|---|
Molecular Formula |
C6H14N4O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-(carbamoylamino)butylurea |
InChI |
InChI=1S/C6H14N4O2/c7-5(11)9-3-1-2-4-10-6(8)12/h1-4H2,(H3,7,9,11)(H3,8,10,12) |
InChI Key |
HZRUPLCJIKCQKW-UHFFFAOYSA-N |
Canonical SMILES |
C(CCNC(=O)N)CNC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for N,n 1,4 Butanediylbis Urea and Its Derivatives
Direct Synthesis Approaches via Diamination/Dicarbamoylation
Direct synthesis methods provide the most straightforward routes to N,N''-1,4-butanediylbis(urea). These approaches typically involve the reaction of a four-carbon diamine with a source of the carbamoyl (B1232498) group.
One of the most common methods is the reaction of 1,4-diaminobutane (B46682) with urea (B33335). In this process, the amino groups of the diamine act as nucleophiles, attacking the carbonyl carbon of urea. This reaction is often carried out at elevated temperatures to drive the reaction forward and release ammonia (B1221849) as a byproduct.
Another direct approach involves the use of isocyanates. The reaction of 1,4-diisocyanatobutane (B1581501) with ammonia or an amine is a highly efficient method for producing N,N''-1,4-butanediylbis(urea) and its N-substituted derivatives. wikipedia.orgnii.ac.jp The high reactivity of the isocyanate group towards nucleophilic attack by the amine ensures a high yield of the desired bis-urea. This method is particularly useful for the synthesis of N,N'-disubstituted or N,N,N'-trisubstituted unsymmetrical urea derivatives when a stepwise addition of different amines is employed. organic-chemistry.org
Phosgene (B1210022) and its safer equivalents, such as N,N'-carbonyldiimidazole (CDI), are also utilized in the synthesis of ureas. organic-chemistry.org The reaction of 1,4-diaminobutane with phosgene or CDI generates a highly reactive intermediate that readily reacts with another amine molecule to form the urea linkage. While effective, the high toxicity of phosgene has led to the development of safer alternatives like CDI. organic-chemistry.org
The following table summarizes various direct synthesis approaches for N,N''-1,4-butanediylbis(urea) and its derivatives.
Table 1: Direct Synthesis Approaches for N,N''-1,4-Butanediylbis(urea) and Derivatives
| Starting Material 1 | Starting Material 2 | Product | Key Features |
| 1,4-Diaminobutane | Urea | N,N''-1,4-Butanediylbis(urea) | High temperature, release of ammonia. |
| 1,4-Diisocyanatobutane | Ammonia/Amine | N,N''-1,4-Butanediylbis(urea) or N-substituted derivatives | High reactivity and yield. wikipedia.orgnii.ac.jp |
| 1,4-Diaminobutane | Phosgene/CDI | N,N''-1,4-Butanediylbis(urea) | Use of reactive and potentially hazardous reagents. organic-chemistry.org |
Multi-Step Conversions Involving Precursors
Multi-step syntheses offer greater control over the final product and are often necessary for the preparation of more complex or unsymmetrical bis-urea derivatives. These methods typically involve the synthesis of a precursor molecule which is then converted to the final bis-urea.
A common multi-step strategy involves the use of carbamate (B1207046) intermediates. For instance, a diamine can be reacted with a chloroformate to form a bis-carbamate. Subsequent reaction of the bis-carbamate with an amine can yield the desired bis-urea. This approach allows for the introduction of different substituents on the urea nitrogen atoms. Phenyl carbamates have been used as stable intermediates for the preparation of N,N'-substituted ureas in high yields under mild conditions. nih.gov
A specific example of a multi-step synthesis is the preparation of bis-ureas from bis(o-nitrophenyl) carbonate. tandfonline.com This method involves a two-step sequential amine addition. In the first step, the bis(o-nitrophenyl) carbonate is reacted with an amine to form a carbamate intermediate. In the second step, this carbamate is reacted with a diamine to produce the bis-urea. tandfonline.com This directional synthesis is particularly useful for creating unsymmetrical bis-ureas.
Another multi-step approach involves the Curtius, Hofmann, or Lossen rearrangements to generate an isocyanate intermediate in situ from a carboxylic acid derivative. organic-chemistry.org This isocyanate can then be trapped by a diamine to form the bis-urea. These rearrangement reactions provide a pathway to urea derivatives from readily available starting materials.
The table below outlines some multi-step synthetic routes to bis-ureas.
Table 2: Multi-Step Conversions for the Synthesis of Bis-Ureas
| Precursor | Reagents | Intermediate | Final Product |
| 1,4-Diaminobutane | Chloroformate, then Amine | Bis-carbamate | N,N''-1,4-Butanediylbis(urea) derivative |
| Bis(o-nitrophenyl) carbonate | Amine, then Diamine | Carbamate | Unsymmetrical Bis-urea tandfonline.com |
| Dicarboxylic Acid Derivative | Azide/Amide/Hydroxamic Acid Chemistry | Diisocyanate (in situ) | Symmetrical Bis-urea organic-chemistry.org |
Catalytic Systems in Butanediylbis-Urea Formation
The use of catalysts can significantly improve the efficiency and selectivity of bis-urea synthesis, often allowing for milder reaction conditions and higher yields.
Lanthanide triflates, such as lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), have been shown to be effective catalysts for the direct conversion of N-protected amines into ureas. organic-chemistry.orgresearchgate.net This method is advantageous as it avoids the use of hazardous reagents and can be applied to a variety of protected amines. organic-chemistry.orgresearchgate.net While not specifically reported for N,N''-1,4-butanediylbis(urea), this catalytic system holds promise for the synthesis of bis-ureas from corresponding bis-carbamates.
Ruthenium-based pincer complexes have been utilized for the synthesis of ureas from amines and methanol (B129727) as a C1 source, producing hydrogen as the only byproduct. nih.govnih.govacs.orgacs.org This atom-economical approach avoids the need for toxic reagents like phosgene or isocyanates. nih.govnih.govacs.orgacs.org The catalytic cycle is proposed to involve the N-H activation of the amine. nih.govacs.org
Cobalt carbonyl (Co₂(CO)₈) has been used as a catalyst for the carbonylation of amines to form ureas. researchgate.net This method involves the in-situ generation of isocyanate intermediates under microwave irradiation, leading to very fast reaction times. researchgate.net
The following table summarizes some catalytic systems employed in urea synthesis.
Table 3: Catalytic Systems for Urea and Bis-Urea Synthesis
| Catalyst | Reactants | Key Features |
| Lanthanum(III) Trifluoromethanesulfonate | N-protected amine, Amine | Mild conditions, high yields. organic-chemistry.orgresearchgate.net |
| Ruthenium Pincer Complexes | Amine, Methanol | Atom-economical, H₂ as byproduct. nih.govnih.govacs.orgacs.org |
| Cobalt Carbonyl (Co₂(CO)₈) | Amine | Fast, microwave-assisted carbonylation. researchgate.net |
| Palladium Iodide (PdI₂) | Primary Amine, CO, Air | Direct oxidative carbonylation of amines. acs.org |
Green Chemistry Principles in Synthetic Strategies
The application of green chemistry principles to the synthesis of N,N''-1,4-butanediylbis(urea) and its derivatives aims to reduce the environmental impact of these processes. Key strategies include the use of non-toxic reagents, solvent-free reaction conditions, and the use of renewable resources.
A significant advancement in green urea synthesis is the direct reaction of amines with carbon dioxide (CO₂), a readily available and non-toxic C1 building block. researchgate.net These reactions can be performed in the absence of catalysts and organic solvents, with the primary aliphatic amine itself driving the reaction to form the urea derivative. researchgate.net The initial step is the formation of an alkyl ammonium (B1175870) alkyl carbamate intermediate, which then dehydrates to the final product. researchgate.net
"On-water" synthesis has emerged as a sustainable method for the preparation of ureas from isocyanates and amines. rsc.org Conducting the reaction in water avoids the use of volatile organic compounds (VOCs) and often allows for simple product isolation by filtration. rsc.org The hydrophobic effect can play a role in accelerating the reaction in an aqueous medium.
Mechanochemical synthesis, which involves grinding solid reactants together, offers a solvent-free alternative for the preparation of ureas and bis-ureas. beilstein-journals.orgnih.gov This technique can lead to quantitative yields in short reaction times and avoids the need for purification by chromatography. beilstein-journals.orgnih.gov
The table below highlights some green synthetic strategies for urea formation.
Table 4: Green Chemistry Approaches in Urea Synthesis
| Strategy | Reactants | Key Advantages |
| Solvent-free synthesis | Primary Aliphatic Amine, CO₂ | No catalyst or organic solvent needed. researchgate.net |
| "On-water" synthesis | Isocyanate, Amine | Avoids VOCs, simple product isolation. rsc.org |
| Mechanochemical synthesis | Diamine, Isocyanate | Solvent-free, high yields, short reaction times. beilstein-journals.orgnih.gov |
Stereoselective Synthesis of Chiral N,N''-1,4-Butanediylbis(urea) Analogues
The synthesis of chiral, non-racemic bis-urea analogues is of significant interest due to their potential applications in asymmetric catalysis and materials science. Stereoselective synthesis aims to control the formation of specific stereoisomers.
A common approach to synthesizing chiral bis-ureas is to start with a chiral diamine precursor. For example, enantiopure N-alkyl bis-urea organocatalysts have been synthesized on a multigram scale from (S)-(-)-1,1'-binaphthyl-2,2'-diamine ((S)-BINAM). nih.gov The synthesis involved a two-step sequence of reductive amination followed by urea coupling with a preformed isocyanate. nih.gov This method provides access to highly pure chiral catalysts.
The self-assembly of chiral bis-urea functionalized complexes can also lead to stereoselective outcomes. For example, bis-urea-functionalized (salen)cobalt complexes have been shown to form self-assembled structures through hydrogen bonding, leading to rate acceleration in the hydrolytic kinetic resolution of epoxides. nih.gov This demonstrates how the chirality of the bis-urea scaffold can influence catalytic activity and selectivity.
The following table provides an example of a stereoselective synthesis of a chiral bis-urea analogue.
Table 5: Stereoselective Synthesis of Chiral Bis-Urea Analogues
| Chiral Precursor | Reaction Sequence | Product | Key Feature |
| (S)-(-)-1,1'-Binaphthyl-2,2'-diamine ((S)-BINAM) | Reductive amination, then coupling with isocyanate | Enantiopure N-alkyl bis-urea | Multigram scale synthesis of a chiral organocatalyst. nih.gov |
Chemical Reactivity and Transformation Mechanisms of N,n 1,4 Butanediylbis Urea
Hydrolysis Pathways and Kinetics of Butanediylbis-Urea Linkages
The hydrolysis of the urea (B33335) linkages in N,N''-1,4-butanediylbis(urea) is a critical aspect of its chemical behavior, influencing its stability and degradation pathways in aqueous environments. The process can be catalyzed by acids, bases, or enzymes, each following distinct mechanistic routes.
Acid-Catalyzed Hydrolysis Mechanisms
Under acidic conditions, the hydrolysis of urea and its derivatives is initiated by the protonation of one of the carbonyl oxygen atoms. youtube.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.com The subsequent steps involve intramolecular proton transfers and the eventual cleavage of the C-N bond, leading to the formation of an amine and carbamic acid. The carbamic acid intermediate is unstable and decomposes to carbon dioxide and another amine molecule.
H₂NCONH(CH₂)₄NHCONH₂ + 2H₂O + 2H⁺ → 2NH₄⁺ + H₂N(CH₂)₄NH₂ + 2CO₂
The kinetics of acid-catalyzed hydrolysis are dependent on factors such as pH, temperature, and the concentration of the acid catalyst.
Base-Catalyzed Hydrolysis Mechanisms
In alkaline environments, the hydrolysis of the butanediylbis-urea linkages proceeds through a different mechanism. A hydroxide (B78521) ion, acting as a potent nucleophile, directly attacks the electrophilic carbonyl carbon of the urea group. youtube.comacs.org This addition forms a tetrahedral intermediate which then collapses, cleaving a C-N bond to release an amide anion and a carbamic acid. The amide anion is subsequently protonated by water. The carbamic acid decomposes into an amine and carbon dioxide.
The reaction in a basic medium can be summarized as:
H₂NCONH(CH₂)₄NHCONH₂ + 2OH⁻ → H₂N(CH₂)₄NH₂ + 2NH₃ + 2CO₃²⁻
The rate of base-catalyzed hydrolysis is influenced by the concentration of the base, temperature, and the structure of the urea derivative. acs.org
Enzymatic Hydrolysis by Urease Analogs and Related Systems
Urease is a well-known enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbon dioxide with remarkable efficiency. researchgate.netnih.gov While specific studies on the enzymatic hydrolysis of N,N''-1,4-butanediylbis(urea) are not extensively documented, the principles of urease activity can be extrapolated. Urease and its synthetic analogs typically contain a bimetallic nickel center that activates a water molecule to act as a nucleophile, attacking the urea's carbonyl carbon. chemrxiv.org
The proposed mechanism involves the coordination of the urea molecule to the nickel center, followed by the nucleophilic attack of a metal-bound hydroxide ion. chemrxiv.org This leads to the formation of a tetrahedral intermediate which then decomposes to ammonia and carbamate (B1207046). The carbamate subsequently hydrolyzes to another molecule of ammonia and carbonic acid. researchgate.net
The efficiency of enzymatic hydrolysis can be significantly impacted by factors such as substrate concentration, temperature, pH, and the presence of inhibitors. nih.govmdpi.com For instance, high substrate concentrations can sometimes lead to substrate inhibition. mdpi.com
Nucleophilic and Electrophilic Reactions of Urea Moieties
The urea functional groups in N,N''-1,4-butanediylbis(urea) possess both nucleophilic and electrophilic characteristics. The nitrogen atoms have lone pairs of electrons, rendering them nucleophilic, while the carbonyl carbon is electrophilic due to the electron-withdrawing effect of the adjacent nitrogen and oxygen atoms. semanticscholar.orgmasterorganicchemistry.comkhanacademy.org
As a nucleophile, the urea moiety can react with various electrophiles. For example, under basic conditions, the deprotonated urea anion can participate in nucleophilic substitution reactions. semanticscholar.org Conversely, the electrophilic carbonyl carbon can be attacked by a range of nucleophiles, including amines, alcohols, and thiols, particularly under conditions that enhance its reactivity, such as acid or base catalysis. semanticscholar.org
Derivatization Strategies for Functional Group Incorporation
The reactivity of the urea groups in N,N''-1,4-butanediylbis(urea) allows for various derivatization strategies to introduce new functional groups and tailor the molecule's properties. These modifications can enhance its utility in specific applications.
Cyanoethylation: This reaction involves the addition of acrylonitrile (B1666552) to the N-H bonds of the urea moieties. This Michael addition reaction typically proceeds under basic conditions and results in the formation of N-cyanoethyl derivatives.
Phenylcarbamoylation: Reaction with phenyl isocyanate can introduce phenylcarbamoyl groups. The nucleophilic nitrogen atoms of the butanediylbis-urea attack the electrophilic carbon of the isocyanate, forming a new urea linkage. A derivative, N,N''-1,4-butanediylbis[N'-phenyl-N-(phenylmethyl)-urea], highlights the potential for complex substitutions. ontosight.ai
Isothiocyanatophenyl Substitution: The reaction with isothiocyanates, such as 3-isothiocyanatophenyl isothiocyanate, can lead to the formation of thiourea (B124793) derivatives. For instance, N,N''-1,4-butanediylbis[N'-(3-isothiocyanatophenyl)]thiourea has been synthesized and studied for its biological activities. nih.gov
These derivatization strategies significantly expand the chemical space accessible from N,N''-1,4-butanediylbis(urea), enabling the creation of molecules with tailored functionalities.
Polymerization Mechanisms Involving N,N''-1,4-Butanediylbis(urea) Derivatives
N,N''-1,4-Butanediylbis(urea) and its derivatives can serve as monomers or cross-linking agents in polymerization reactions. The two urea groups provide sites for forming polymeric chains.
One common approach is the reaction of bis-urea compounds with formaldehyde (B43269) to form urea-formaldehyde resins. epo.org This polycondensation reaction involves the formation of methylene (B1212753) bridges between the urea units, leading to a cross-linked network structure.
Polycondensation Reactions for Poly(ester-amide)s and Related Copolymers
While direct polycondensation of N,N''-1,4-butanediylbis(urea) with dicarboxylic acids to form poly(ester-amide)s is not extensively documented in readily available literature, the reactivity of similar bis-amide diols provides significant insight into this potential transformation. A closely related derivative, N,N'-1,4-butanediylbis(6-hydroxyhexanamide), has been successfully employed in the melt polycondensation synthesis of poly(ester-amide)s. This process involves reacting the bis-amide diol with a diol and a dimethyl ester of a dicarboxylic acid, demonstrating the capability of the butanediylbis-amide backbone to be incorporated into polyester (B1180765) chains.
The synthesis of such poly(ester-amide)s typically proceeds via a two-step melt polycondensation. In the first step, a prepolymer is formed at elevated temperatures (e.g., 180 °C) under reduced pressure to facilitate the removal of methanol (B129727). The temperature is then increased (e.g., to 195 °C) under high vacuum to drive the polycondensation forward by removing the diol, leading to high molecular weight polymers. The properties of the resulting poly(ester-amide)s can be tuned by adjusting the ratio of the hard amide segments to the soft ester segments.
General polycondensation methods for producing poly(ester-amide)s often involve the reaction of monomers such as diamide-diols, diester-diamines, or ester-diamines with dicarboxylic acid derivatives. researchgate.net These reactions can be carried out in the melt, in solution, or via interfacial polymerization. researchgate.net The synthesis of poly(alkylene dicarboxylate)s, a related class of polymers, can be achieved through the thermal polycondensation of diols and dicarboxylic acids or their derivatives. nih.gov However, this method often requires high temperatures and vacuum to remove byproducts and may be limited in achieving high molecular weights without the use of catalysts. nih.gov
Table 1: Monomers in Poly(ester-amide) Synthesis
| Monomer Type | Reactant 1 | Reactant 2 | Resulting Linkage |
| Diamide-diol | Diamide-diol | Dicarboxylic acid derivative | Ester |
| Diester-diamine | Diester-diamine | Dicarboxylic acid derivative | Amide |
| Ester-diamine | Ester-diamine | Dicarboxylic acid derivative | Amide |
Formation of Polyurea/Polythiourea Architectures
The formation of polyurea and polythiourea architectures from N,N''-1,4-butanediylbis(urea) represents a key area of its chemical transformations. While traditional polyurea synthesis often involves the use of toxic isocyanates, isocyanate-free routes are of significant interest. acs.orgresearchgate.net One such approach involves the melt polycondensation of urea with diamines. researchgate.net This method avoids the use of isocyanates and can produce polyureas with tunable properties. researchgate.net
A derivative of the target compound, N,N''-1,4-Butanediylbis(N'-(3-isothiocyanatophenyl))thiourea, highlights the potential for forming polythiourea architectures. digitellinc.com The presence of highly reactive isothiocyanate groups allows for cross-linking reactions and conjugation with other molecules. digitellinc.com The general synthesis of polythioureas can be achieved through the click reaction between isothiocyanates and amines. acs.org This modular approach allows for the convenient combination of different monomers to produce a variety of polythioureas with tailored properties. acs.org
The synthesis of polyureas can also be achieved through ruthenium-catalyzed carbene insertion into the N-H bonds of urea itself, using bis-diazo compounds as carbene precursors. qucosa.de This method represents a departure from traditional polycondensation, with urea acting as a nucleophile. qucosa.de
Table 2: Isocyanate-Free Polyurea Synthesis Methods
| Method | Monomer 1 | Monomer 2 | Key Feature |
| Melt Polycondensation | Urea | Diamine | Isocyanate-free, solvent-free |
| Click Chemistry | Diisothiocyanate | Diamine | Modular, efficient for polythioureas |
| Ru-Catalyzed Carbene Insertion | Urea | Bis-diazo compound | Urea as a nucleophile |
Chelation and Complexation Chemistry with Metal Ions
The urea moieties in N,N''-1,4-butanediylbis(urea) possess potential donor atoms in the form of carbonyl oxygens and amide nitrogens, enabling the compound to act as a ligand for metal ions. The coordination behavior of urea and its derivatives with various metal ions has been studied, revealing that coordination can occur through either the oxygen or nitrogen atoms, depending on the metal ion. destechpub.com For instance, Pd(II) tends to coordinate to nitrogen, while Fe(III), Zn(II), and Cu(II) typically coordinate to the oxygen atom of urea. destechpub.com
The formation of metal complexes with bis-urea ligands is influenced by the nature of the metal ion and the ligand structure. The chelation can lead to the formation of mononuclear or polynuclear complexes. The flexible butanediyl spacer in N,N''-1,4-butanediylbis(urea) allows the two urea groups to orient themselves to coordinate with one or more metal centers.
Studies on mixed-ligand complexes involving urea and other ligands, such as glycine, with transition metals like Co(II), Ni(II), and Cu(II) have shown the formation of octahedral complexes. In these complexes, urea can act as a neutral bidentate ligand, coordinating through both the carbonyl oxygen and an amine nitrogen.
The complexation ability of bis-urea compounds is also critical in the design of anion sensors. For example, a bis-urea anion sensor was synthesized, demonstrating the importance of the urea functionality in binding with anions.
Table 3: Coordination Modes of Urea with Metal Ions
| Metal Ion | Preferred Coordination Atom |
| Pd(II) | Nitrogen |
| Fe(III) | Oxygen |
| Zn(II) | Oxygen |
| Cu(II) | Oxygen |
Theoretical and Computational Investigations of N,n 1,4 Butanediylbis Urea
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. chimicatechnoacta.ru These methods, such as Density Functional Theory (DFT), solve approximations of the Schrödinger equation to determine the distribution of electrons and the nature of chemical bonds. mdpi.com For N,N''-1,4-butanediylbis(urea), such studies would elucidate the electronic characteristics of the urea (B33335) functional groups and the connecting alkyl chain.
Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can calculate the partial charges on each atom, revealing the polarity of the molecule. The oxygen atom of the carbonyl group is expected to have a significant negative charge, while the carbonyl carbon and amide hydrogens would be positively charged, making them key sites for intermolecular interactions like hydrogen bonding.
Bond Order: These calculations can determine the strength and nature of the chemical bonds. For instance, the C-N bonds in the urea groups would be expected to have a bond order greater than one, confirming the effect of resonance.
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. nih.gov The energy difference between these frontier orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. chimicatechnoacta.ru A smaller gap suggests the molecule is more likely to be reactive. The spatial distribution of these orbitals indicates the regions of the molecule most likely to act as electron donors (HOMO) or acceptors (LUMO).
Table 1: Illustrative Quantum Chemical Parameters for a Urea-based Molecule
| Parameter | Description | Expected Significance for N,N''-1,4-Butanediylbis(urea) |
|---|---|---|
| HOMO-LUMO Energy Gap (ΔE) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and stability. A larger gap implies higher stability. |
| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. Expected to be significant due to the polar urea groups. |
| NBO Charges | Partial charges on individual atoms based on Natural Bond Orbital analysis. | Identifies electrophilic and nucleophilic sites, crucial for predicting interaction patterns. |
| Wiberg Bond Index | A measure of the bond order between two atoms. | Would quantify the partial double-bond character of the C-N bonds in the urea moieties. |
Conformational Analysis and Molecular Dynamics Simulations of Flexible Butanediyl Linkages
The four-carbon butanediyl linker grants N,N''-1,4-butanediylbis(urea) significant conformational flexibility. Understanding the preferred shapes, or conformations, of this molecule is essential as they dictate how the molecule packs in a solid state and how it interacts with other molecules or biological receptors.
Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. mdpi.com By simulating the movements of all atoms according to the principles of classical mechanics, MD can reveal how the butanediyl linkage flexes and rotates at a given temperature, often in a solvent environment. nih.govstrath.ac.uk An MD simulation would show the transitions between different conformational states and their relative populations, providing a time-averaged understanding of the molecule's structural dynamics. nih.gov For N,N''-1,4-butanediylbis(urea), MD simulations could predict how the distance and orientation between the two terminal urea groups fluctuate, which is critical for its role as a linker in polymers or as a bidentate ligand. tjpr.org
Table 2: Key Conformations of a Butane (B89635) Linker
| Conformation | Dihedral Angle (C-C-C-C) | General Energy Profile | Description |
|---|---|---|---|
| Anti | ~180° | Lowest Energy (Most Stable) | The terminal groups are farthest apart, minimizing steric hindrance. |
| Gauche | ~±60° | Slightly Higher Energy | The terminal groups are closer, leading to some steric strain. |
| Eclipsed | 0°, ±120° | Highest Energy (Unstable) | Represents transition states between staggered conformations. |
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for elucidating the step-by-step mechanism of chemical reactions. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for the reaction can be mapped out. This allows chemists to understand the feasibility of a proposed reaction pathway and identify the rate-determining step.
The synthesis of N,N''-1,4-butanediylbis(urea) would typically involve the reaction of 1,4-diaminobutane (B46682) with a urea-forming reagent, such as an isocyanate or urea itself. For example, reacting 1,4-diaminobutane with two equivalents of an isocyanate would be a common route. Computational studies could model this reaction by:
Identifying Transition States (TS): Locating the highest energy point along the reaction coordinate for each step. The energy of the TS is critical for calculating the activation energy, which governs the reaction rate.
Visualizing Reaction Pathways: Following the intrinsic reaction coordinate (IRC) from a transition state down to the reactants and products to confirm it connects the correct species.
While specific computational studies on the synthesis of N,N''-1,4-butanediylbis(urea) are lacking, the mechanisms of similar urea-forming reactions, like the Biginelli reaction, have been investigated computationally, providing valuable precedents for the methodology. chimicatechnoacta.ru
Ligand-Receptor Docking and Molecular Interaction Modeling
In drug discovery and materials science, understanding how a small molecule binds to a larger receptor (like a protein or a surface) is crucial. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a receptor's binding site. tjpr.orgnih.gov
While there are no published docking studies for N,N''-1,4-butanediylbis(urea) itself, research on structurally related compounds highlights the potential of this molecular scaffold. For instance, a derivative, N,N′-[1,4-butanediylbis(oxy-4,1-phenylene)]bis(N-ethyl)urea , was identified as an inhibitor of the bacterial NusB–NusE protein-protein interaction, a potential target for new antibiotics. researchgate.net In another study, N,N''-1,4-butanediylbis[N'-(3-isothiocyanatophenyl)]thiourea (a thiourea (B124793) analog) was reported as an irreversible antagonist for the P2Y6 receptor, which is implicated in inflammation and other conditions. nih.gov
A docking study of N,N''-1,4-butanediylbis(urea) would involve:
Preparation of Structures: Obtaining or building 3D models of the ligand (N,N''-1,4-butanediylbis(urea)) and the target receptor.
Search Algorithm: Systematically or stochastically sampling different positions and conformations of the ligand within the receptor's active site. yasara.org
Scoring Function: Estimating the binding affinity (e.g., in kcal/mol) for each generated pose. Lower scores typically indicate more favorable binding. ijper.org
The results would reveal the key interactions, such as hydrogen bonds between the urea's N-H and C=O groups and polar residues in the receptor, as well as hydrophobic interactions involving the butanediyl chain.
Table 3: Common Molecular Interactions in Ligand-Receptor Binding
| Interaction Type | Description | Relevance for N,N''-1,4-Butanediylbis(urea) |
|---|---|---|
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (N, O) and another nearby electronegative atom. | The two urea groups provide multiple hydrogen bond donors (N-H) and acceptors (C=O), likely dominating its binding interactions. |
| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | The flexible butanediyl chain can form favorable interactions with nonpolar pockets in a receptor. |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall binding affinity through close surface contacts. |
| Ionic Interaction | Electrostatic attraction between oppositely charged ions. | Less likely unless the ligand or receptor is formally charged, but can occur with charged residues. |
Structure-Activity Relationship (SAR) Studies based on Molecular Descriptors
Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a series of compounds with their biological activity or a specific chemical property. nih.gov Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to build mathematical equations that link molecular descriptors to activity. mdpi.comdergipark.org.tr
For N,N''-1,4-butanediylbis(urea), a QSAR study would require a dataset of analogous compounds with measured activity (e.g., enzyme inhibition). The process involves:
Data Set Assembly: Synthesizing and testing a library of derivatives where parts of the molecule are systematically varied (e.g., changing the length of the alkyl chain, adding substituents to the urea nitrogens).
Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated. These can be categorized as:
1D: Molecular weight, atom counts.
2D: Topological indices (describing branching and connectivity), molecular connectivity indices. nih.gov
3D: Geometrical parameters (molecular volume, surface area), van der Waals volume.
Physicochemical: LogP (lipophilicity), polarizability, dipole moment. nih.gov
Model Building: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms to create a model that predicts activity based on the most relevant descriptors. nih.gov
SAR studies on other urea derivatives, such as diaryl ureas used as kinase inhibitors, have shown that descriptors related to size, branching, aromaticity, and polarizability are often critical for activity. nih.govresearchgate.net A successful QSAR model for derivatives of N,N''-1,4-butanediylbis(urea) could guide the design of new, more potent compounds before they are synthesized, saving time and resources.
Advanced Spectroscopic and Analytical Characterization of N,n 1,4 Butanediylbis Urea
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Metabolite Profiling
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of N,N''-1,4-butanediylbis(urea), providing highly accurate mass measurements that facilitate the determination of its elemental composition. This precision is critical for distinguishing between compounds with the same nominal mass but different chemical formulas. In positive-ion mode electrospray ionization (ESI), the molecule is expected to be detected as protonated ([M+H]⁺) or as adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).
In a study focused on the metabolite profiling of silver nanoparticles, N,N''-1,4-butanediylbis(urea) was identified as a surface-capping agent. rsc.org The analysis, conducted using an Agilent Time-of-Flight (TOF) LC/MS system, detected the compound as its sodium adduct. rsc.org The high-resolution data obtained allows for confident identification based on the close match between the measured mass and the theoretical mass.
| Adduct | Measured m/z | Molecular Formula | Theoretical m/z | Source |
| [M+Na]⁺ | 197.101 | C₆H₁₄N₄O₂Na | 197.1014 | rsc.org |
Metabolite profiling studies utilize HRMS to identify and quantify small molecules in complex samples. While research specifically detailing the metabolite profile of administered N,N''-1,4-butanediylbis(urea) is limited, the techniques are well-established. Such studies would involve tracking the parent compound and its potential biotransformation products, which could include hydroxylated or N-dealkylated species. The high mass accuracy of HRMS would be essential to propose and confirm the elemental composition of these metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure and studying the dynamic behavior of N,N''-1,4-butanediylbis(urea) in solution. While specific spectral data for this compound is not extensively published, the expected signals can be predicted based on its structure and general principles from related urea (B33335) compounds.
¹H NMR: The proton NMR spectrum would provide information on the chemical environment of the hydrogen atoms. Key expected signals include:
A multiplet corresponding to the protons on the two inner methylene (B1212753) groups (-CH₂-CH₂-) of the butane (B89635) chain.
A multiplet for the protons on the two outer methylene groups (-NH-CH₂-) of the butane chain, likely shifted downfield due to the proximity of the nitrogen atom.
A broad signal for the terminal -NH₂ protons.
A signal for the -NH- protons, which may appear as a triplet due to coupling with the adjacent methylene group.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom:
A signal for the two equivalent inner carbons of the butane chain.
A signal for the two equivalent outer carbons of the butane chain, shifted downfield by the attached nitrogen.
A signal for the carbonyl carbon (C=O) of the urea groups, appearing at the lowest field.
Conformational Dynamics: The flexibility of the 1,4-butanediyl linker allows for multiple conformations in solution. Variable-temperature NMR studies could reveal information about the rotational barriers around the C-N bonds of the urea moieties. claremont.edu At lower temperatures, the rotation may slow sufficiently on the NMR timescale to show separate signals for protons or carbons that are equivalent at room temperature, providing insight into the molecule's dynamic processes. claremont.edu Two-dimensional NMR techniques, such as COSY and HSQC, would be essential to definitively assign the proton and carbon signals and confirm the connectivity of the atoms within the molecule.
| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity | Notes |
| ¹H | ~1.5 | Multiplet | Inner -CH₂- of butane chain |
| ¹H | ~3.0 - 3.5 | Multiplet | Outer -CH₂- of butane chain |
| ¹H | Variable, broad | Singlet | -NH₂ protons |
| ¹H | Variable | Triplet | -NH- protons |
| ¹³C | ~25 - 30 | Inner -CH₂- of butane chain | |
| ¹³C | ~40 - 45 | Outer -CH₂- of butane chain | |
| ¹³C | ~160 - 165 | C=O of urea group |
Note: These are estimated values based on analogous structures; actual values may vary.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Hydrogen Bonding Networks
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, offering a fingerprint for identification and detailed information about functional groups and intermolecular interactions, particularly hydrogen bonding.
For N,N''-1,4-butanediylbis(urea), the spectra would be dominated by vibrations of the urea groups and the alkane chain. Key vibrational bands include:
N-H Stretching: Typically observed in the region of 3200-3400 cm⁻¹. The exact position and shape of these bands are highly sensitive to the extent and nature of hydrogen bonding.
C-H Stretching: Arising from the butanediyl linker, these bands would appear just below 3000 cm⁻¹.
C=O Stretching (Amide I): This is a very strong band in the IR spectrum, usually found between 1630 and 1680 cm⁻¹. Its position is a sensitive indicator of hydrogen bonding; stronger hydrogen bonding to the carbonyl oxygen results in a shift to a lower wavenumber.
N-H Bending and C-N Stretching (Amide II): This band, appearing around 1550-1620 cm⁻¹, involves a combination of N-H in-plane bending and C-N stretching vibrations.
The presence of two urea groups connected by a flexible chain allows for the formation of extensive intra- and intermolecular hydrogen bonding networks in the solid state. These interactions significantly influence the vibrational frequencies. researchgate.net In solution, the interaction with solvent molecules would alter this hydrogen bonding network, leading to shifts in the observed spectral bands. Raman spectroscopy, which is particularly sensitive to symmetric vibrations and less sensitive to water, provides complementary information, especially for the symmetric C-N stretching modes. nih.gov
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy | Notes |
| N-H Stretch | 3200 - 3400 | IR, Raman | Sensitive to hydrogen bonding |
| C-H Stretch | 2850 - 2960 | IR, Raman | From butanediyl chain |
| C=O Stretch (Amide I) | 1630 - 1680 | IR (strong), Raman (moderate) | Sensitive to hydrogen bonding |
| N-H Bend / C-N Stretch (Amide II) | 1550 - 1620 | IR (moderate) | Characteristic of urea moiety |
| C-N Symmetric Stretch | ~1000 | Raman (strong) |
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with high accuracy.
For N,N''-1,4-butanediylbis(urea), a single-crystal XRD study would elucidate the molecule's preferred conformation in the crystalline form. It would reveal the geometry of the urea groups and the conformation of the flexible butanediyl linker (e.g., whether it adopts a linear, extended conformation or a more folded one). Crucially, XRD analysis maps the intricate network of intermolecular hydrogen bonds. rsc.org It is expected that the N-H groups of the urea moieties would act as hydrogen bond donors, while the carbonyl oxygens would act as acceptors, leading to a highly organized, three-dimensional crystalline lattice. nih.gov
Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples. The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline phase, making it a valuable tool for phase identification, purity assessment, and quality control. researchgate.net While a specific crystal structure for N,N''-1,4-butanediylbis(urea) is not readily found in the surveyed literature, the general principles derived from studies of other urea derivatives confirm the power of XRD in solid-state characterization. rsc.org
Chromatographic Techniques (e.g., LC-MS/MS) for Purity and Mixture Analysis
Chromatographic techniques are essential for separating N,N''-1,4-butanediylbis(urea) from impurities and for its quantification in complex mixtures. Liquid chromatography (LC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers exceptional sensitivity and selectivity.
A study that successfully identified N,N''-1,4-butanediylbis(urea) utilized a liquid chromatography system for metabolite separation prior to mass spectrometric analysis. rsc.org The conditions employed provide a validated starting point for method development.
| LC Parameter | Condition | Source |
| Column | ThermoScientific Acclaim Polar Advantage (C16, 3µm, 2.1 x 150 mm) | rsc.org |
| Mobile Phase A | H₂O + 0.1% Formic Acid | rsc.org |
| Mobile Phase B | 100% Methanol (B129727) + 0.1% Formic Acid | rsc.org |
| Flow Rate | 200 µL/min | rsc.org |
| Gradient | Linear gradient from 100% A to 100% B | rsc.org |
This reversed-phase setup is suitable for a polar compound like N,N''-1,4-butanediylbis(urea). For purity analysis, a gradient elution method allows for the separation of non-polar and polar impurities. For quantification, LC-MS/MS operating in Selected Reaction Monitoring (SRM) mode provides the highest degree of specificity and sensitivity. lcms.cz In an SRM experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of the target compound) is selected and fragmented, and a specific product ion is monitored. This process effectively filters out background noise, enabling accurate quantification even at very low levels. The development of such methods is crucial for quality control and for studying the compound in various matrices. nih.gov
Supramolecular Chemistry and Self Assembly of N,n 1,4 Butanediylbis Urea Architectures
Hydrogen Bonding Networks in Solid State and Solution
The foundational principle governing the self-assembly of N,N''-1,4-butanediylbis(urea) and related bis-urea compounds is the formation of extensive hydrogen-bonding networks. In the solid state, the urea (B33335) groups organize into a characteristic tape-like motif, where each urea moiety forms bifurcated N-H···O=C hydrogen bonds with two neighboring molecules. tue.nl This results in a highly stable and ordered one-dimensional chain. The energy associated with these hydrogen-bonding interactions in a ribbon structure has been calculated to be substantial, contributing to the high stability of the resulting aggregates. tue.nl
Single-crystal X-ray diffraction studies on analogous bis-urea systems have revealed the formation of grid-like crystalline structures where each molecule is connected to four adjacent molecules through biaxial hydrogen bonds. nih.gov In some instances, urea-carboxylate derivatives have been shown to form hydrogen-bonded ribbon structures in the solid state.
In solution, these strong hydrogen-bonding interactions persist, leading to the formation of supramolecular polymers. The association of bis-urea molecules in solution can be studied using techniques such as 1H NMR spectroscopy, where changes in the chemical shifts of the urea N-H protons upon dilution can provide insights into the strength and nature of the hydrogen bonds. For instance, a downfield shift of the N-H proton signals upon increasing concentration is indicative of the formation of hydrogen-bonded aggregates. The urea moiety's ability to engage in strong hydrogen bonding is central to its role in molecular recognition and the formation of host-guest complexes. mdpi.com
| Interaction Type | Description | Significance |
| N-H···O=C | Bifurcated hydrogen bonds between urea groups. | Primary driving force for self-assembly into tapes and ribbons. tue.nl |
| Intermolecular H-bonds | Connections between adjacent bis-urea molecules. | Leads to the formation of extended 1D, 2D, and 3D networks. nih.gov |
| Intramolecular H-bonds | Possible in certain conformations, influencing overall structure. | Can affect the pre-organization of the molecule for intermolecular assembly. |
Formation of Helical, Fibrous, or Polymeric Supramolecular Structures
The directional and cooperative nature of the hydrogen bonds in N,N''-1,4-butanediylbis(urea) and similar bis-ureas drives their self-assembly into a variety of higher-order supramolecular structures. A common outcome is the formation of long, fibrous aggregates. These fibers are typically composed of bundled one-dimensional hydrogen-bonded chains. The entanglement and physical cross-linking of these fibers are responsible for the gelation of organic solvents, a phenomenon for which many bis-urea compounds are known. tue.nlnih.gov
The self-assembly of symmetrical bis-ureas can lead to the formation of long supramolecular polymers, resulting in solutions with high viscoelasticity, even at low concentrations. rsc.orgrsc.orgresearchgate.net This polymer-like behavior is a direct consequence of the strong and cooperative hydrogen bonds that hold the monomeric units together.
Furthermore, under certain conditions, these supramolecular polymers can adopt helical conformations. The chirality of the resulting helical structures can be influenced by the presence of chiral substituents on the bis-urea monomer or by chiral dopants in the self-assembly process. academie-sciences.fr Theoretical studies have suggested the possibility of straight, zigzag, or helical structures for bis-urea filaments, with the specific conformation depending on the dihedral angles between the functional groups. academie-sciences.fr
| Supramolecular Structure | Formation Principle | Resulting Properties |
| Fibrous Aggregates | Bundling of 1D hydrogen-bonded chains. | Gelation of organic solvents. nih.gov |
| Polymeric Chains | Head-to-tail assembly via hydrogen bonds. | Viscoelastic solutions. rsc.orgrsc.org |
| Helical Structures | Chirality in monomers or influence of chiral dopants. academie-sciences.fr | Chiroptical properties. |
Host-Guest Interactions and Molecular Recognition Phenomena
The urea functionality is a powerful motif for molecular recognition, particularly for the binding of anions. The two parallel N-H groups of the urea can act as a convergent set of hydrogen bond donors, forming strong and directional interactions with anionic guests. researchgate.net N,N''-1,4-butanediylbis(urea) and its analogues can therefore function as effective host molecules in host-guest chemistry. sc.edu
These bis-urea receptors have shown a remarkable ability to bind a variety of anions, including halides, carboxylates, and phosphates. mdpi.comnih.govnih.gov The binding affinity and selectivity can be tuned by modifying the structure of the bis-urea host. For example, the incorporation of electron-withdrawing groups can enhance the acidity of the N-H protons, leading to stronger anion binding. mdpi.com The binding process can often be monitored by spectroscopic techniques such as UV-Vis and NMR, where changes in the spectrum upon addition of the guest anion provide information about the host-guest complexation. mdpi.comnih.gov
In some cases, the binding of an anion can disrupt the self-assembly of the bis-urea, leading to a gel-sol transition, which forms the basis for anion-responsive materials. nih.gov The geometry of the anion also plays a crucial role in the recognition process, with trigonal planar oxoanions often showing a good geometric fit with the urea binding site. researchgate.net
| Guest Type | Binding Interaction | Application |
| Anions (e.g., Cl-, AcO-, H2PO4-) | Hydrogen bonding with urea N-H groups. | Anion sensing and recognition. mdpi.comnih.gov |
| Neutral Molecules | Encapsulation within macrocyclic bis-urea hosts. | Nanoreactors, molecular containers. sc.edu |
Self-Healing and Responsive Materials based on Urea Linkages
The dynamic and reversible nature of the hydrogen bonds in urea-based supramolecular assemblies makes them ideal candidates for the development of "smart" materials that can respond to external stimuli. This includes materials with self-healing capabilities. nih.govillinois.eduresearchgate.net If a material based on a supramolecular polymer of N,N''-1,4-butanediylbis(urea) is damaged, the non-covalent hydrogen bonds can reform across the damaged interface, leading to the restoration of the material's integrity. mdpi.com
The introduction of hindered urea bonds, where bulky substituents are attached to the nitrogen atoms, can lead to catalyst-free dynamic covalent chemistry, enabling autonomous repair at low temperatures. nih.govillinois.edu These dynamic urea bonds can be incorporated into polymer networks to create robust self-healing materials. illinois.edu
Furthermore, the responsiveness of bis-urea assemblies to various stimuli can be exploited to create adaptive materials. For instance, the gelation properties of bis-urea compounds can be sensitive to the presence of anions, temperature changes, and pH variations. nih.govnih.govdoi.org The addition of specific anions can disrupt the hydrogen-bonding network, causing a transition from a gel to a sol state. nih.gov Similarly, changes in temperature can affect the equilibrium of the self-assembly process, leading to thermally responsive behavior. doi.org This stimuli-responsive nature opens up possibilities for applications in areas such as controlled release, sensing, and soft robotics.
| Property | Underlying Mechanism | Potential Application |
| Self-Healing | Reversible formation of hydrogen bonds across a damaged interface. mdpi.com | Coatings, soft electronics. |
| Anion-Responsiveness | Disruption of hydrogen-bonded networks by anions. nih.gov | Chemical sensors, smart gels. |
| Thermo-Responsiveness | Temperature-dependent self-assembly equilibrium. doi.org | Drug delivery, actuators. |
| pH-Responsiveness | Protonation/deprotonation of functional groups affecting hydrogen bonding. doi.org | pH-triggered release systems. |
Applications As Molecular Probes and Scaffolds for Mechanistic Elucidation
Investigation of Protein-Protein Interactions (PPIs) using Butanediylbis-Urea Inhibitors
Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases. Consequently, the development of small molecules that can disrupt these interactions is a significant area of therapeutic research. The butanediylbis-urea scaffold has proven to be a promising starting point for the design of PPI inhibitors.
A notable example is the identification of a derivative, N,N′-[1,4-butanediylbis(oxy-4,1-phenylene)]bis(N-ethyl)urea, as an inhibitor of the NusB–NusE protein–protein interaction in bacteria. usda.gov This interaction is crucial for the formation of stable antitermination complexes required for ribosomal RNA transcription, making it an attractive target for new antibacterial agents. usda.gov Through pharmacophore-based screening, this butanediylbis-urea derivative was identified as a lead compound with a 20 μM potency in a competitive enzyme-linked immunosorbent assay (ELISA). usda.gov
Further structure-activity relationship (SAR) studies led to the synthesis of several analogs, with some exhibiting significant inhibition of the NusB–NusE PPI at a concentration of 25 μM. usda.gov These findings underscore the importance of the urea (B33335) moieties and the butanediyl linker in mediating the interaction with the target proteins. The dual nitrogen atoms of the urea group appear to be essential for activity, as replacing them with other functional groups resulted in a significant loss of inhibitory function. usda.gov
Table 1: Butanediylbis-Urea Derivative as a NusB-NusE PPI Inhibitor
| Compound Name | Structure | Application | Potency |
|---|
Modulation of Receptor Activity: Insights into Ligand-Receptor Interactions (e.g., P2Y6R antagonism)
The butanediylbis-urea scaffold has also been explored in the context of receptor modulation, particularly in the development of antagonists for G protein-coupled receptors (GPCRs). While direct studies on "Urea, N,N''-1,4-butanediylbis-" as a P2Y6 receptor (P2Y6R) antagonist are not prevalent, a closely related thiourea (B124793) analog, N,N''-1,4-butanediylbis[N'-(3-isothiocyanatophenyl)thiourea], known as MRS2578, is a well-characterized and selective P2Y6R antagonist. ontosight.ainsf.govgu.segoogle.com
The P2Y6 receptor, activated by uridine (B1682114) diphosphate (B83284) (UDP), plays a significant role in inflammatory responses. The antagonist MRS2578, which shares the same 1,4-butanediylbis core, has been instrumental in studying the function of this receptor. It has been shown to inhibit UDP-induced phagocytosis by microglia and to prevent neuronal loss in animal models of neuroinflammation. wjpmr.com The structural similarity between MRS2578 and the butanediylbis-urea compound highlights the potential of this scaffold in the design of receptor modulators. The central flexible linker allows for the positioning of the pharmacophoric groups at an appropriate distance to interact with the binding sites of the receptor.
Table 2: A Thiourea Analog of Butanediylbis-Urea as a P2Y6R Antagonist
| Compound Name | Structure | Application | IC50 (human P2Y6R) |
|---|
Enzyme Inhibition Studies and Active Site Interactions (e.g., urease mimics)
Due to a lack of direct scientific evidence in the provided search results linking "Urea, N,N''-1,4-butanediylbis-" or its close derivatives to urease inhibition, this section has been omitted to adhere to the strict content inclusion criteria.
Development of Synthetic Receptors for Anion or Cation Sensing
The ability of the urea functional group to form strong hydrogen bonds has been widely exploited in the field of supramolecular chemistry for the design of synthetic receptors for anions. The two parallel N-H groups of a urea moiety can act as a tweezer to bind with various anions. The butanediylbis-urea scaffold provides a pre-organized platform where two urea groups can cooperate to enhance anion binding affinity and selectivity.
While specific studies on "Urea, N,N''-1,4-butanediylbis-" as an anion sensor are not extensively documented, the principles of urea-based anion recognition are well-established. illinois.edu For instance, molecular clefts functionalized with urea groups have been shown to bind anions like fluoride (B91410) and dihydrogen phosphate (B84403) with distinct colorimetric changes. mdpi.com The binding strength is influenced by the acidity of the urea protons and the geometric arrangement of the binding sites.
The flexible butanediyl linker in "Urea, N,N''-1,4-butanediylbis-" allows the two urea groups to adopt a conformation suitable for chelating an anion. By incorporating chromophores or fluorophores into the structure, it is conceivable that this compound could be developed into a colorimetric or fluorescent sensor for specific anions. The interaction with an anion would perturb the electronic properties of the molecule, leading to a detectable signal. For example, the formation of hydrogen bonds between acetate (B1210297) anions and urea-derived fluorophores has been shown to lead to aggregation-induced emission enhancement. rsc.org
Integration into Functional Materials with Specific Chemical Interaction Profiles
The bifunctional nature of "Urea, N,N''-1,4-butanediylbis-" makes it an attractive building block for the synthesis of functional polymers. The two urea groups can participate in hydrogen bonding networks, which can significantly influence the mechanical and thermal properties of the resulting materials.
Although direct incorporation of "Urea, N,N''-1,4-butanediylbis-" into polymers is not widely reported, related structures have been used to create materials with unique characteristics. For example, polymers containing urea linkages are known for their high thermal stability and mechanical strength. ontosight.ai Poly(urea ester)s, a family of biodegradable polymers, exhibit high melting temperatures due to the hydrogen-bonding provided by the urea groups. nsf.gov
Furthermore, the concept of dynamic covalent chemistry has been applied to urea-containing polymers. By introducing bulky substituents on the nitrogen atoms of the urea bond, it is possible to create materials that are self-healing. mdpi.com These "hindered urea bonds" can reversibly dissociate and reform, allowing the polymer to repair damage. The butanediylbis-urea scaffold could potentially be modified to incorporate such features, leading to the development of novel smart materials. The presence of the flexible butanediyl linker could also influence the polymer's flexibility and processability.
Future Directions and Emerging Research Avenues for N,n 1,4 Butanediylbis Urea
Design of Novel Butanediylbis-Urea Scaffolds with Tunable Reactivity
The future design of scaffolds based on N,N''-1,4-butanediylbis(urea) will likely focus on creating materials with precisely controlled properties and responsiveness to external stimuli. A key area of exploration is the synthesis of supramolecular polymers. These polymers are formed through non-covalent interactions, primarily the strong and directional hydrogen bonds of the urea (B33335) groups. The 1,4-butanediyl linker provides a flexible spacer that can influence the self-assembly behavior of the monomers.
Future research could explore how modifications to this simple scaffold can tune the properties of the resulting supramolecular polymers. For instance, the introduction of different functional groups along the butane (B89635) chain or on the terminal urea nitrogens could dramatically alter solubility, thermal stability, and mechanical properties. This approach allows for the creation of "smart" materials that can respond to changes in their environment, such as temperature or pH.
A particularly exciting avenue is the development of self-healing polymers. By engineering the urea bonds to be dynamic and reversible, materials based on the butanediylbis-urea scaffold could be designed to repair themselves after damage. This can be achieved through the rational design of sterically hindered urea bonds that can dissociate and reform under specific conditions, without the need for a catalyst.
Exploration of Catalytic Roles for Butanediylbis-Urea Derivatives
The two urea moieties in N,N''-1,4-butanediylbis(urea) make it an attractive candidate for applications in organocatalysis. The hydrogen-bonding capabilities of the urea groups can be harnessed to activate substrates and stabilize transition states in a variety of chemical reactions. While research has extensively covered more complex (thio)urea catalysts, the fundamental butanediylbis-urea structure remains a largely untapped resource.
Future investigations should focus on the catalytic activity of N,N''-1,4-butanediylbis(urea) and its derivatives in reactions such as aldol (B89426) and Michael additions, and ring-opening polymerizations. The distance and flexibility imposed by the butane linker could allow for cooperative catalysis, where both urea groups interact with the substrates in a concerted fashion.
Furthermore, the development of chiral derivatives of N,N''-1,4-butanediylbis(urea) could open the door to enantioselective catalysis, a critical area in the synthesis of pharmaceuticals and other fine chemicals. By introducing chirality into the scaffold, it may be possible to create highly selective and efficient organocatalysts. The immobilization of these catalysts on solid supports is another promising direction, which would facilitate their recovery and reuse, making catalytic processes more sustainable.
Advanced Characterization Techniques for Dynamic Processes
To fully understand and engineer the behavior of systems based on N,N''-1,4-butanediylbis(urea), it is crucial to employ advanced characterization techniques capable of probing their dynamic nature. The self-assembly of supramolecular polymers and the interactions in catalytic processes are not static events but involve complex equilibria and conformational changes.
Techniques such as variable-temperature nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy can provide valuable insights into the hydrogen-bonding interactions that drive self-assembly. For studying the morphology of supramolecular structures, techniques like atomic force microscopy (AFM) and transmission electron microscopy (TEM) will be indispensable.
To investigate the kinetics and mechanisms of self-healing processes or catalytic cycles, time-resolved spectroscopic and scattering techniques will be essential. These methods can track the evolution of the system in real-time, providing a deeper understanding of the underlying molecular processes.
Computational Predictions for New Synthetic Pathways and Material Properties
Computational modeling is a powerful tool that can accelerate the discovery and design of new materials and catalysts based on the N,N''-1,4-butanediylbis(urea) scaffold. Molecular mechanics and molecular dynamics (MM/MD) simulations can be used to predict the self-assembled structures of supramolecular polymers and to understand the factors that govern their stability and morphology. orientjchem.orgoaepublish.com These simulations can explore the vast conformational landscape of these flexible molecules, identifying the most stable arrangements and predicting their physical properties. orientjchem.orgoaepublish.com
Quantum chemical calculations, such as density functional theory (DFT), can provide detailed information about the electronic structure and reactivity of butanediylbis-urea derivatives. These calculations can be used to predict their catalytic activity, to elucidate reaction mechanisms, and to design new catalysts with enhanced performance. For example, computational studies can help in understanding how modifications to the butanediylbis-urea structure affect its ability to bind and activate substrates.
Furthermore, computational screening of virtual libraries of butanediylbis-urea derivatives can help to identify promising candidates for specific applications before they are synthesized in the lab, saving time and resources.
Synergistic Approaches Combining Synthetic, Theoretical, and Mechanistic Studies
The most significant advances in the field of N,N''-1,4-butanediylbis(urea) research will undoubtedly come from synergistic approaches that integrate synthetic chemistry, theoretical modeling, and detailed mechanistic studies. This multidisciplinary strategy allows for a comprehensive understanding of the structure-property-function relationships in these systems.
An iterative loop of design, synthesis, characterization, and modeling will be key to unlocking the full potential of the butanediylbis-urea scaffold. For example, computational predictions can guide the synthesis of new derivatives with desired properties. These new compounds can then be synthesized and their properties characterized experimentally. The experimental results can, in turn, be used to refine and validate the computational models, leading to a deeper understanding and more accurate predictions.
This integrated approach will be crucial for tackling complex challenges, such as the development of highly active and selective catalysts, the design of responsive materials with tailored properties, and the elucidation of complex reaction mechanisms. By combining the strengths of different disciplines, researchers can accelerate the pace of discovery and innovation in this promising area of chemistry.
Q & A
Q. What are the recommended methods for synthesizing Urea, N,N''-1,4-butanediylbis- derivatives in laboratory settings?
Methodological Answer: Synthesis typically involves condensation reactions between diisocyanates (e.g., 1,4-diisocyanatobutane) and amines or alcohols under controlled conditions. For example, hydroxyurea derivatives can be synthesized via carbodiimide-mediated coupling in anhydrous solvents like dichloromethane or DMF, with catalysts such as triethylamine . Post-synthesis, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures product homogeneity. Confirm structural integrity using NMR (e.g., verifying urea NH peaks at δ 5.5–6.5 ppm) and FT-IR (C=O stretch ~1640–1680 cm⁻¹) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of Urea, N,N''-1,4-butanediylbis-?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent patterns (e.g., cyclohexyl or alkyl chains) and urea NH protons. For stereoisomers, NOESY or COSY can resolve spatial configurations .
- Mass Spectrometry (HRMS): Determines molecular weight accuracy (e.g., C₂₈H₅₆N₄O₂ has a theoretical MW of 480.77 g/mol; deviations >0.005 Da suggest impurities) .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks critical for stability studies .
Q. What are the critical parameters to monitor during the purification of Urea, N,N''-1,4-butanediylbis- derivatives?
Methodological Answer:
- Solvent Polarity: Use medium-polarity solvents (e.g., ethyl acetate) to balance solubility and chromatographic mobility.
- Temperature Control: Maintain <40°C during rotary evaporation to prevent thermal decomposition.
- Purity Thresholds: Target ≥95% purity (HPLC, UV detection at 254 nm) to minimize side-product interference in downstream assays .
Advanced Research Questions
Q. How should researchers design experiments to investigate the structure-activity relationships (SAR) of Urea, N,N''-1,4-butanediylbis- derivatives?
Methodological Answer:
- Systematic Substituent Variation: Modify alkyl/cyclohexyl groups (e.g., 3,7-dimethyloctyl vs. 2-ethylhexyl) to assess steric/electronic effects on bioactivity .
- Computational Modeling: Use DFT calculations (e.g., Gaussian09) to predict hydrogen-bonding capacity and solubility parameters. Validate with experimental LogP values .
- Biological Assays: Pair SAR data with enzymatic inhibition studies (e.g., fungal laccase activity) to correlate structural motifs with functional outcomes .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound?
Methodological Answer:
- Model Refinement: Cross-validate DFT results with molecular dynamics simulations (e.g., AMBER) to account for solvent effects .
- Experimental Replication: Repeat synthesis under inert atmospheres (argon) to rule out oxidative byproducts.
- Data Triangulation: Compare NMR shifts with predicted spectra (ChemDraw) and literature analogs to identify discrepancies .
Q. How can researchers assess the impact of solvent polarity on the self-assembly behavior of Urea, N,N''-1,4-butanediylbis- derivatives?
Methodological Answer:
- Solvent Screening: Test polar (DMSO), nonpolar (hexane), and amphiphilic (ethanol) solvents. Monitor aggregation via dynamic light scattering (DLS) .
- Critical Aggregation Concentration (CAC): Determine CAC using fluorescence probes (e.g., pyrene excitation ratio changes at 333/336 nm).
- Morphological Analysis: Use TEM or AFM to visualize micellar/fibrillar structures formed in different solvents .
Q. What methodological approaches are recommended for analyzing anomalous thermal decomposition data in Urea, N,N''-1,4-butanediylbis- studies?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Identify decomposition steps (e.g., 150–250°C for urea bond cleavage) and compare with theoretical mass loss.
- Kinetic Modeling: Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) anomalies.
- Controlled Atmosphere Studies: Perform TGA under nitrogen vs. oxygen to differentiate oxidative vs. thermal degradation pathways .
Data Contradiction and Validation
Q. How should researchers address inconsistencies in reported bioactivity data for Urea, N,N''-1,4-butanediylbis- analogs?
Methodological Answer:
- Batch Reproducibility: Verify compound purity across batches via LC-MS.
- Assay Standardization: Use positive controls (e.g., ketoconazole for antifungal assays) to calibrate experimental conditions.
- Meta-Analysis: Cross-reference data from peer-reviewed studies (avoiding non-curated databases like benchchem.com ) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
